Structural Divergence from the Closest Commercial Analog (4-Fluorophenyl-pyrazol Bioisostere)
The target compound specifically differentiates itself from the closest purchasable structural analog through its N-acyl substituent. Swapping the 1H-pyrrol-1-yl in the target compound for a 4-(4-fluorophenyl)-1H-pyrazol-1-yl in the comparator results in a significantly altered molecular topology (calculated rotatable bonds, polar surface area) and electronic distribution. This structural divergence directly impacts key drug-likeness parameters.
| Evidence Dimension | Ligand Efficiency Metrics (Lipinski Rule of Five) |
|---|---|
| Target Compound Data | Molecular Weight (MW) = 302.33 g/mol; H-Bond Acceptors = 5; H-Bond Donors = 0 . |
| Comparator Or Baseline | 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS inferred). MW = 383.4 g/mol; H-Bond Acceptors = 6; increased aromatic ring count. |
| Quantified Difference | Target compound is 81.07 g/mol lighter and has one less hydrogen bond acceptor and a significantly lower aromatic ring count, placing it in a more favorable chemical property space for fragment-based or ligand-efficient lead optimization. |
| Conditions | Physicochemical parameter calculation based on molecular formula and SMILES structure (in silico comparison). |
Why This Matters
For lead optimization programs where low molecular weight and optimal polar surface area are critical for oral bioavailability, the target compound offers a pharmacologically more desirable starting point based purely on its physicochemical profile.
